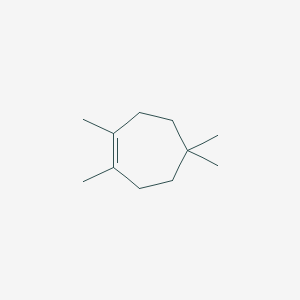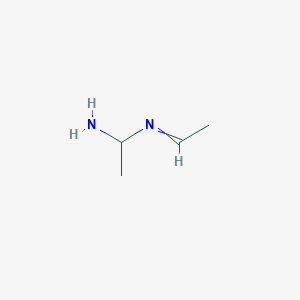
1-(Ethylideneamino)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylideneamino)ethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an ethylideneamino group attached to an ethan-1-amine backbone. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylideneamino)ethan-1-amine can be synthesized through various methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions to form the desired compound. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}=\text{NCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylideneamino)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Applications De Recherche Scientifique
1-(Ethylideneamino)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Ethylideneamino)ethan-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Ethylamine: A primary amine with a similar structure but lacks the ethylidene group.
Acetaldehyde: An aldehyde that can react with amines to form imines.
Ethan-1-amine: A simple primary amine without the ethylidene group.
Uniqueness: 1-(Ethylideneamino)ethan-1-amine is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties compared to other primary amines. This structural feature allows it to participate in specific reactions that are not possible with simpler amines.
Propriétés
Numéro CAS |
95465-58-0 |
|---|---|
Formule moléculaire |
C4H10N2 |
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
1-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-3-6-4(2)5/h3-4H,5H2,1-2H3 |
Clé InChI |
BPKQWAXFMKJIGP-UHFFFAOYSA-N |
SMILES canonique |
CC=NC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


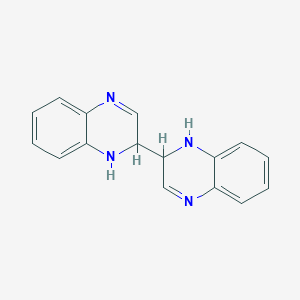

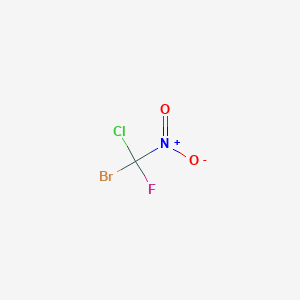
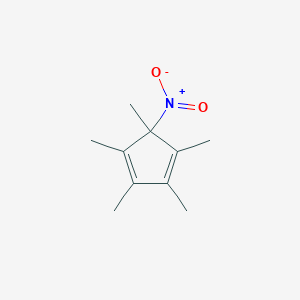
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)

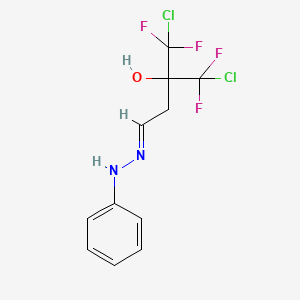
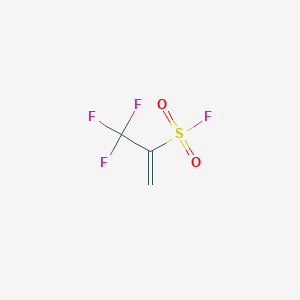
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)


